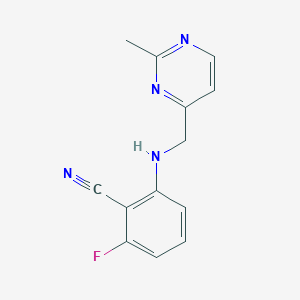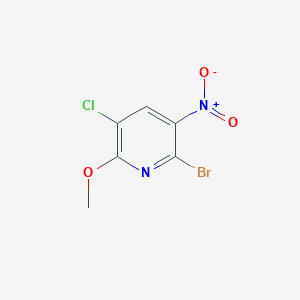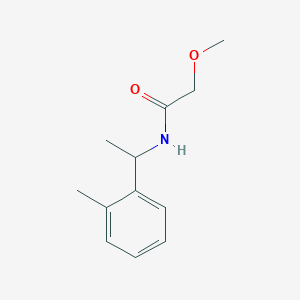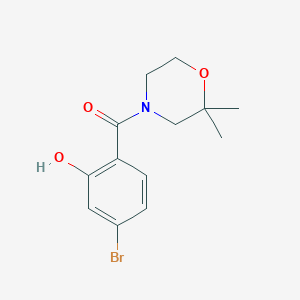![molecular formula C33H26F3P B14903738 Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14903738.png)
Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organophosphorus compound. It is characterized by the presence of a phosphane group attached to a biphenyl structure, which is further substituted with a trifluoromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Phosphane Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Coupling Reactions: It can be used as a ligand in transition metal-catalyzed coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and aryl halides can be used in substitution reactions.
Coupling Reactions: Palladium or nickel catalysts are commonly used in coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphane derivatives.
Coupling Reactions: Coupled products with extended conjugation or functionalization.
科学研究应用
Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The trifluoromethyl group enhances the electron-withdrawing properties of the compound, making it a versatile ligand in various catalytic cycles .
相似化合物的比较
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: Another compound with trifluoromethyl groups, used in polymer synthesis.
4-(trifluoromethyl)phenol: A simpler trifluoromethyl-substituted compound, used in various organic syntheses.
Uniqueness
Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its combination of a phosphane group with a biphenyl core and a trifluoromethyl substituent. This unique structure imparts distinct electronic and steric properties, making it a valuable ligand in catalysis and a versatile building block in organic synthesis .
属性
分子式 |
C33H26F3P |
|---|---|
分子量 |
510.5 g/mol |
IUPAC 名称 |
diphenyl-[2-[2-[2-[4-(trifluoromethyl)phenyl]ethyl]phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H26F3P/c34-33(35,36)27-23-20-25(21-24-27)19-22-26-11-7-8-16-30(26)31-17-9-10-18-32(31)37(28-12-3-1-4-13-28)29-14-5-2-6-15-29/h1-18,20-21,23-24H,19,22H2 |
InChI 键 |
UZUPEQRWBBWHDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4CCC5=CC=C(C=C5)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)
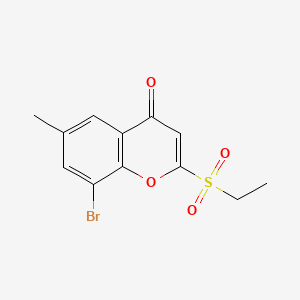
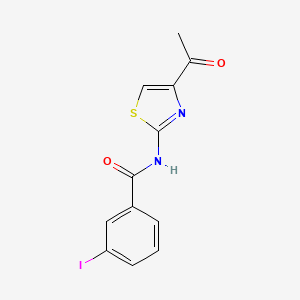
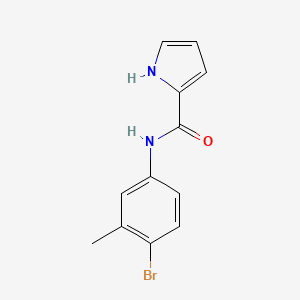
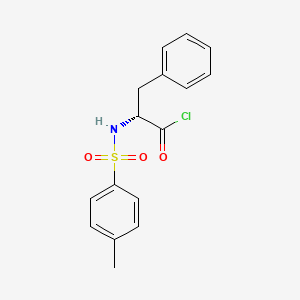
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
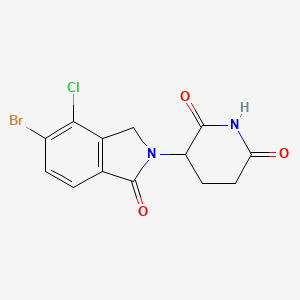
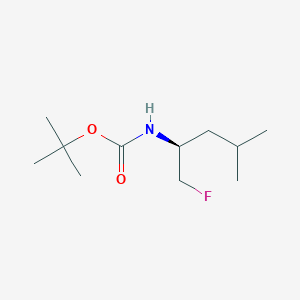
![(7R,8AS)-7-hydroxyhexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B14903701.png)
![Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14903704.png)
